molecular formula C30H44N6O B611583 trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol CAS No. 1818234-19-3

trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol

Cat. No. B611583
M. Wt: 504.72
InChI Key: HYUGTGGDEAGXJP-HRNNMHKYSA-N
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Description

The compound is a derivative of trans-4-substituted cyclohexane-1-amines . These compounds are key intermediates in the synthesis of cariprazine, an antipsychotic drug that can handle all symptoms of bipolar I disorder .


Synthesis Analysis

The production of trans-4-substituted cyclohexane-1-amines was investigated using transaminases in diastereotope selective amination starting from the corresponding ketone or in diastereomer selective deamination of their diasteromeric mixtures .


Molecular Structure Analysis

The molecular structure of the compound involves a trans-4-substituted cyclohexane-1-amine as a key structural element .


Chemical Reactions Analysis

Transaminases were identified enabling the conversion of the cis-diastereomer of four selected cis/trans-amines with different 4-substituents to the corresponding ketones . In continuous-flow experiments aiming the cis diastereomer conversion to ketone, highly diastereopure trans-amine could be produced .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring Expansion and Synthesis Techniques : The compound's structure has been utilized in studies focusing on ring expansion techniques. For example, a study by Fesenko et al. (2015) explored the diastereoselective formation of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones, highlighting the importance of this compound in synthetic chemistry and molecular engineering (Fesenko et al., 2015).

  • Heterocyclic Synthesis : Research by Mikhaleva et al. (1999) demonstrated the synthesis of trans-bis(5-R-pyrimidin-2-yl)-1,4-cyclohexanes, emphasizing the compound's role in the creation of nematic mesophases, which are significant in the field of liquid crystal technology (Mikhaleva et al., 1999).

  • Transformation in Reactions : Voskressensky et al. (2014) explored the three-component reaction involving similar compounds, leading to the formation of substituted pyrroles. This study is crucial for understanding the chemical behavior and potential applications of such compounds in organic synthesis (Voskressensky et al., 2014).

Biological Activities and Applications

  • Antifungal and Anticancer Properties : Youssef and Omar (2007) synthesized derivatives related to the compound and found them to possess antifungal and antibacterial properties. Such studies are significant for developing new pharmaceutical agents (Youssef & Omar, 2007).

  • Potential Dual Inhibitors for Cancer Treatment : Gangjee et al. (2003) designed analogues as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating the compound's potential in cancer treatment (Gangjee et al., 2003).

Future Directions

The single transaminase-catalyzed process—exploiting the cis-diastereomer selectivity of the deamination and thermodynamic control favoring the trans-amines due to reversibility of the steps—allows enhancement of the productivity of industrial cariprazine synthesis .

properties

IUPAC Name

4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N6O/c1-4-6-22(2)32-30-31-19-27-28(21-36(29(27)33-30)25-11-13-26(37)14-12-25)24-9-7-23(8-10-24)20-35-16-5-15-34(3)17-18-35/h7-10,19,21-22,25-26,37H,4-6,11-18,20H2,1-3H3,(H,31,32,33)/t22-,25?,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUGTGGDEAGXJP-OIEGUCRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol

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